1-Phenethyl-4-phenyl-4-piperidinol

lipophilicity CNS drug design physicochemical profiling

Researchers face regulatory hurdles when procuring opioid-related building blocks. 1-Phenethyl-4-phenyl-4-piperidinol is a non-scheduled tertiary alcohol that overcomes this barrier, serving as a versatile intermediate for μ-opioid receptor SAR and reference-standard synthesis. • Non-controlled free alcohol (vs. scheduled acetate ester PEPAP) - eliminates Schedule I licensing burdens. • Physicochemical profile (XLogP3-AA 3.4, single H-bond donor) - balanced for blood-brain barrier penetration. • Ready acetylation/propionylation - enables on-demand generation of active opioid ligands and analytical reference standards.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 94913-96-9
Cat. No. B12731707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-4-phenyl-4-piperidinol
CAS94913-96-9
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC=CC=C3
InChIInChI=1S/C19H23NO/c21-19(18-9-5-2-6-10-18)12-15-20(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2
InChIKeyDKHZPADYDXDGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethyl-4-phenyl-4-piperidinol: Analytical & Procurement Baseline


1-Phenethyl-4-phenyl-4-piperidinol is a tertiary 4-phenyl-4-piperidinol bearing an N-phenethyl substituent. It belongs to the 4-arylpiperidine class, which includes clinically used opioids and CNS-active agents [1]. The compound exists as a crystalline solid (predicted mp 151 °C) with a calculated XLogP3-AA of 3.4 and a single hydrogen‑bond donor (the tertiary OH) [1]. Its core scaffold is shared with the controlled substance PEPAP (the acetate ester), but the free alcohol is not listed in international narcotics schedules, making it a procurable research intermediate and a comparator in structure‑activity relationship (SAR) studies [2].

1-Phenethyl-4-phenyl-4-piperidinol: Irreplaceable Scaffold


Within the 4-phenyl-4-piperidinol family, seemingly minor N‑substituent variations produce large shifts in lipophilicity, hydrogen‑bond donor count, and receptor pharmacology that preclude simple interchange. For instance, replacing the N‑phenethyl group with N‑methyl lowers the calculated logP by over 2.5 log units, while the N‑unsubstituted parent adds a second H‑bond donor [1]. The phenethyl analogue also occupies a unique regulatory space: its acetate ester (PEPAP) is a Schedule I/IV narcotic, but the free alcohol is not internationally controlled, directly affecting procurement feasibility [2]. These divergent physicochemical and legal profiles mean that each 4‑phenylpiperidinol congener must be evaluated on its own data – the evidence below quantifies the key differences.

1-Phenethyl-4-phenyl-4-piperidinol: Head-to-Head Comparison


Lipophilicity: N-Phenethyl vs. Key Analogs

The N‑phenethyl derivative exhibits an intermediate lipophilicity that balances membrane permeability with aqueous solubility. Its XLogP3‑AA of 3.4 is 4.2‑fold higher than the N‑methyl analogue (ACD/LogP = 0.81) and 2.9‑fold higher than the unsubstituted parent (LogP = 1.18), but 0.37 log units lower than the N‑benzyl analogue (LogP = 3.77) [1][2][3].

lipophilicity CNS drug design physicochemical profiling

Hydrogen-Bond Donor Count: vs. Unsubstituted Parent

N‑Substitution eliminates the secondary amine hydrogen‑bond donor present in the unsubstituted 4‑phenyl‑4‑piperidinol. The target compound carries only the tertiary alcohol donor (HBD = 1), whereas the parent has both NH and OH donors (HBD = 2) [1]. This reduction lowers the topological polar surface area modestly (from 32.3 Ų to 23.5 Ų) and is predicted to improve passive CNS permeability [1].

blood-brain barrier permeability hydrogen bonding CNS MPO score

Regulatory Status: Free Alcohol vs. PEPAP Ester

The acetate ester of 1‑phenethyl‑4‑phenyl‑4‑piperidinol (PEPAP, CAS 64‑52‑8) is explicitly listed in Schedule I and Schedule IV of the 1961 UN Single Convention on Narcotic Drugs and in national narcotics regulations [1][2]. In contrast, the free alcohol (CAS 94913‑96‑9) is absent from those schedules and from the DEA controlled substances inventory, reducing licensing and import/export burdens for legitimate research [2].

controlled substance procurement regulatory compliance research chemical sourcing

Molecular Weight Advantage Over PEPAP

The free alcohol (MW = 281.4 Da) is 42 Da lighter than the acetate ester PEPAP (MW = 323.4 Da). Both compounds fall within the Lipinski rule‑of‑five, but the lower molecular weight of the alcohol provides additional headroom for structural elaboration in hit‑to‑lead programs [1][2].

drug-likeness molecular weight optimization prodrug design

1-Phenethyl-4-phenyl-4-piperidinol: Research & Industrial Applications


Lead-Like Scaffold for CNS Drug Discovery

With an XLogP3‑AA of 3.4 and a single H‑bond donor, 1‑phenethyl‑4‑phenyl‑4‑piperidinol sits in the CNS‑desirable physicochemical space. It can serve as a core scaffold for designing μ‑opioid receptor modulators or other CNS‑active agents where balanced logP (3–4) and minimal HBD count are critical for blood‑brain barrier penetration [1].

Non-Controlled Opioid Research Intermediate

Because the free alcohol is not internationally scheduled, unlike its acetate ester PEPAP, it can be procured and distributed with significantly lower regulatory friction. This makes it a preferred starting material for academic laboratories investigating opioid receptor SAR or developing novel analgesics without the administrative burden of Schedule I substance management [2].

Prodrug Synthesis: PEPAP and Related Esters

The tertiary hydroxyl group is readily acetylated or propionylated to generate the corresponding ester prodrugs, including PEPAP. This synthetic versatility allows researchers to generate active opioid ligands from a single, non‑controlled precursor, streamlining the preparation of reference standards and analogue libraries [3].

Forensic and Clinical Toxicology Standard

The distinct mass (monoisotopic 281.177964 Da) and chromatographic retention profile of 1‑phenethyl‑4‑phenyl‑4‑piperidinol enable its use as a reference standard for detecting PEPAP abuse (via hydrolysis metabolite) or for developing LC‑MS/MS methods in forensic toxicology laboratories [1].

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